Several papers describe the synthesis of Paroxetine and its derivatives. The most common approach involves a multi-step process starting from 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine. [] This compound undergoes hydroxymethylation using formaldehyde, followed by a series of reactions that ultimately lead to the formation of Paroxetine with the desired stereochemistry. []
A crucial step in the synthesis is the reaction between sesamol (3,4-methylenedioxyphenol) and the O-benzenesulfonate of (±)-cis-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine. [] This reaction proceeds through an inversion of configuration via a 1-aza[3.1.1]bicycloheptane ring system. []
Various modifications can be introduced during the synthesis to generate different Paroxetine derivatives. For instance, replacing sesamol with other substituted phenols can alter the substituents on the phenoxymethyl group of Paroxetine. []
Paroxetine and its derivatives can undergo various chemical reactions, particularly those involving the phenoxymethyl group. One important reaction is the hydrolysis of the methylenedioxy group in Paroxetine, which can occur under acidic conditions. [] This reaction leads to the formation of (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine, an impurity that can be found in degraded samples of Paroxetine hydrochloride hemihydrate. []
Another notable reaction is the deuteration of the methylenedioxy carbon in Paroxetine. [] This modification results in the formation of CTP-347 [(3S,4R)-3-((2,2-dideuterobenzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine], a deuterated analogue of Paroxetine. [] This deuteration alters the metabolic profile of Paroxetine without affecting its intrinsic pharmacology. []
Paroxetine and its derivatives primarily exert their effects by interacting with SERT. [] They bind to the transporter and inhibit the reuptake of serotonin, leading to an increase in its concentration in the synapse. [] This mechanism is thought to be responsible for their therapeutic effects in conditions like depression and anxiety. [, ]
Some Paroxetine analogues also exhibit affinity for the dopamine transporter (DAT). [, , ] Binding to DAT can influence dopamine levels and potentially contribute to their pharmacological activity. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: